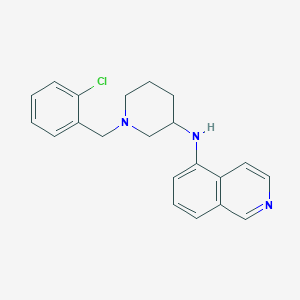
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method for synthesizing piperidine derivatives is through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine can be compared with other piperidine derivatives, such as:
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar in structure but with different substituents, leading to variations in biological activity.
4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides: Another piperidine derivative with potent biological activities.
This compound stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties .
Biological Activity
N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a synthetic compound notable for its unique structural features, which include a piperidine moiety and an isoquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system disorders and other therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C21H22ClN3, indicating the presence of 21 carbon atoms, 22 hydrogen atoms, one chlorine atom, and three nitrogen atoms. Its molecular weight is approximately 351.87 g/mol . The structural configuration allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3 |
| Molecular Weight | 351.87 g/mol |
| CAS Number | 675133-18-3 |
| LogP | 4.975 |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems. Its potential as a lead compound in drug development is underscored by its structural similarities to other bioactive piperidine derivatives, which are known for their diverse pharmacological effects.
Key areas of interest include:
- Neuroprotective Effects : The compound may modulate neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases.
- Antiviral Activity : Similar compounds have shown efficacy against viral proteases, suggesting that this compound could be evaluated for antiviral properties, particularly against coronaviruses .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmitter degradation, such as monoamine oxidases (MAOs), which are implicated in mood regulation and neurodegenerative conditions .
Inhibitory Studies
Several studies have investigated the inhibitory potential of related compounds on various biological targets:
- Monoamine Oxidase Inhibition : Compounds structurally related to this compound have demonstrated significant inhibition of MAO-B, with IC50 values indicating strong activity . This suggests the potential for similar effects in the target compound.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| CC2 | MAO-B | 0.51 |
| CC1 | MAO-B | 0.69 |
Antiviral Activity
The antiviral potential of piperidine-containing compounds has been highlighted in studies focusing on their ability to inhibit viral proteases associated with SARS-CoV. These findings suggest that this compound might exhibit similar inhibitory effects against viral targets .
Properties
CAS No. |
675133-18-3 |
|---|---|
Molecular Formula |
C21H22ClN3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C21H22ClN3/c22-20-8-2-1-5-17(20)14-25-12-4-7-18(15-25)24-21-9-3-6-16-13-23-11-10-19(16)21/h1-3,5-6,8-11,13,18,24H,4,7,12,14-15H2 |
InChI Key |
IYIMBHGTGWSTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)NC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















